Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester is a complex organic compound with a unique structure that combines elements of cyclopentane, propynyl, and azabicyclo octane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(222)oct-2-en-3-yl)methyl ester typically involves multiple steps, starting with the preparation of the cyclopentaneglycolic acid derivativeThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or carboxylic acid derivative, while reduction could yield an alcohol or alkane. Substitution reactions could introduce new functional groups, such as halides or amines .
Scientific Research Applications
Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentaneglycolic acid derivatives
- Propynyl-substituted compounds
- Azabicyclo octane derivatives
Uniqueness
Cyclopentaneglycolic acid, alpha-(1-propynyl)-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester is unique due to its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93101-76-9 |
---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H25NO3/c1-2-9-18(21,16-5-3-4-6-16)17(20)22-13-15-12-19-10-7-14(15)8-11-19/h12,14,16,21H,3-8,10-11,13H2,1H3 |
InChI Key |
FRWXWVPOKCGIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCC1)(C(=O)OCC2=CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.